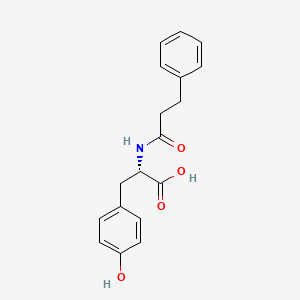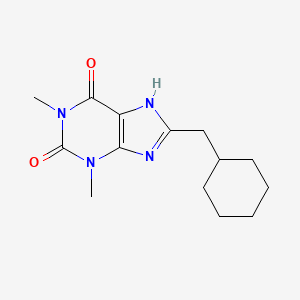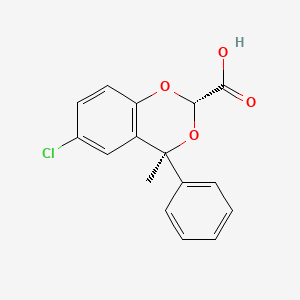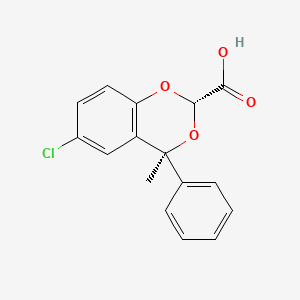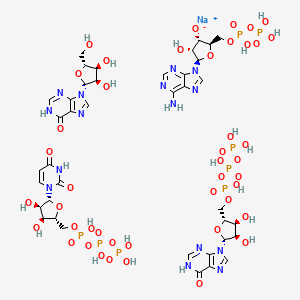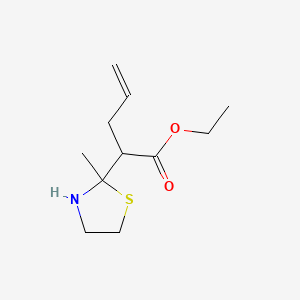
Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trisodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trisodium: is a complex coordination compound. It is characterized by its intricate structure, which includes cobalt as the central metal ion coordinated with multiple ligands. This compound is notable for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trisodium typically involves the following steps:
Ligand Preparation: The ligands, 6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-), are synthesized through a series of reactions starting from naphthalene derivatives. The process involves nitration, reduction, and diazotization followed by azo coupling.
Complex Formation: The prepared ligands are then reacted with a cobalt salt, such as cobalt chloride or cobalt nitrate, in an aqueous medium. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired complex.
Purification: The resulting complex is purified through recrystallization or chromatography to obtain the pure trisodium salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Ligand Synthesis: Large quantities of the ligands are synthesized using optimized reaction conditions to maximize yield and purity.
Complexation: The ligands are then introduced into a reactor containing the cobalt salt solution. The reaction parameters, such as temperature, pH, and stirring rate, are carefully controlled to ensure consistent product quality.
Isolation and Purification: The complex is isolated through filtration or centrifugation and then purified using industrial-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cobalt center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various ligands such as ammonia, ethylenediamine.
Major Products
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
科学研究应用
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Analytical Chemistry: It serves as a reagent in colorimetric assays for the detection of specific ions and molecules.
Biology and Medicine
Biological Staining: The compound is used as a staining agent in microscopy to highlight specific cellular components.
Medical Imaging:
Industry
Dye Manufacturing: The compound is used in the production of dyes and pigments for textiles and inks.
Electronics: It is utilized in the fabrication of electronic components due to its conductive properties.
作用机制
The compound exerts its effects through coordination chemistry, where the cobalt center interacts with various molecular targets. The ligands play a crucial role in stabilizing the complex and modulating its reactivity. The pathways involved include:
Electron Transfer: The cobalt center can participate in electron transfer reactions, facilitating redox processes.
Ligand Exchange: The ligands can be exchanged with other molecules, leading to changes in the compound’s chemical behavior.
相似化合物的比较
Similar Compounds
- Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, disodium
- Cobaltate(3-), bis(6-(amino-kappaN)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, tetrasodium
Uniqueness
The trisodium variant of the compound is unique due to its specific sodium ion coordination, which affects its solubility, stability, and reactivity. This makes it particularly suitable for certain industrial and research applications where these properties are critical.
属性
CAS 编号 |
77630-54-7 |
|---|---|
分子式 |
C32H18CoN8O12S2.3Na C32H18CoN8Na3O12S2 |
分子量 |
898.6 g/mol |
IUPAC 名称 |
trisodium;6-azanidyl-5-[(4-nitro-2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;cobalt(3+) |
InChI |
InChI=1S/2C16H11N4O6S.Co.3Na/c2*17-13-5-1-9-7-11(27(24,25)26)3-4-12(9)16(13)19-18-14-6-2-10(20(22)23)8-15(14)21;;;;/h2*1-8H,(H3-,17,18,19,21,24,25,26);;;;/q2*-1;+3;3*+1/p-4 |
InChI 键 |
LOAAKAXNOPNKBY-UHFFFAOYSA-J |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[NH-].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[NH-].[Na+].[Na+].[Na+].[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide](/img/structure/B14437949.png)
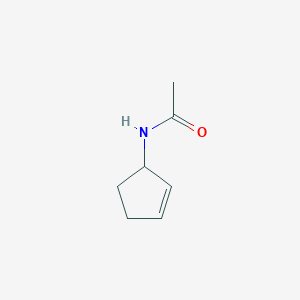
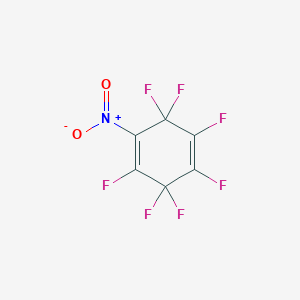


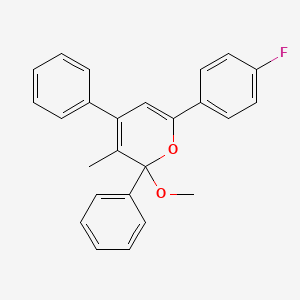
![2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B14437991.png)
![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
